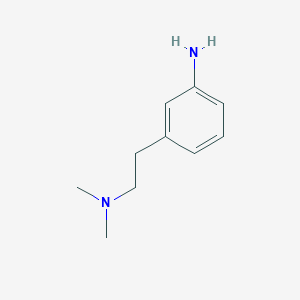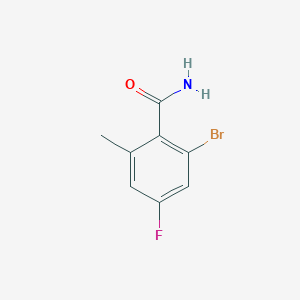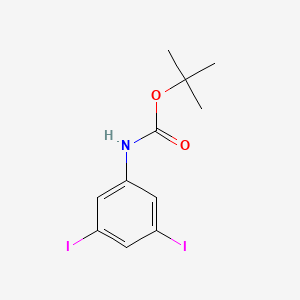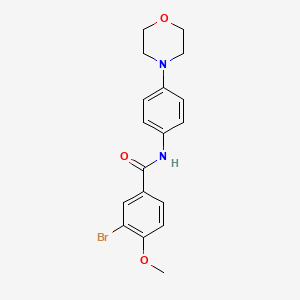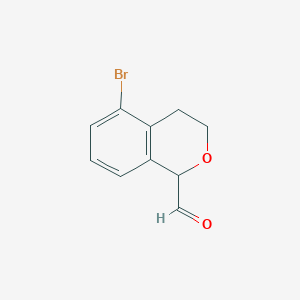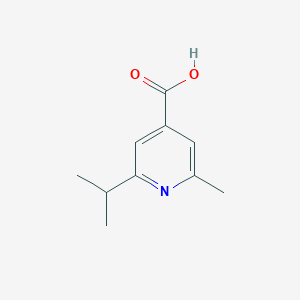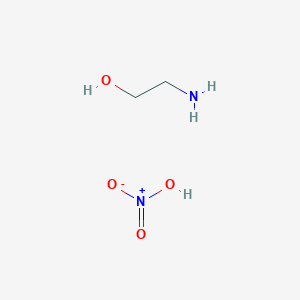
Ethanol, 2-amino-, nitrate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-amino-, nitrate (1:1) is a chemical compound that consists of an ethanol molecule with an amino group attached to the second carbon and a nitrate group forming a 1:1 complex
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-amino-, nitrate (1:1) typically involves the reaction of ethanolamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HNO}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \cdot \text{NO}_3 ]
Industrial Production Methods: In an industrial setting, the production of Ethanol, 2-amino-, nitrate (1:1) involves the careful handling of nitric acid and ethanolamine. The reaction is typically conducted in a reactor equipped with temperature control to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Ethanol, 2-amino-, nitrate (1:1) can undergo oxidation reactions, where the amino group can be oxidized to form nitro compounds.
Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroethanol or other nitro derivatives.
Reduction: Formation of ethylamine or other amine derivatives.
Substitution: Formation of substituted ethanol derivatives.
科学的研究の応用
Ethanol, 2-amino-, nitrate (1:1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the manufacture of various industrial chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of Ethanol, 2-amino-, nitrate (1:1) involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrate group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Ethanolamine: Similar in structure but lacks the nitrate group.
Nitroethanol: Contains a nitro group instead of an amino group.
Aminoethanol: Similar to ethanolamine but with different functional groups.
Uniqueness: Ethanol, 2-amino-, nitrate (1:1) is unique due to the presence of both an amino group and a nitrate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
特性
CAS番号 |
20748-72-5 |
|---|---|
分子式 |
C2H8N2O4 |
分子量 |
124.10 g/mol |
IUPAC名 |
2-aminoethanol;nitric acid |
InChI |
InChI=1S/C2H7NO.HNO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H,2,3,4) |
InChIキー |
WAFNMNCIAQAQJU-UHFFFAOYSA-N |
正規SMILES |
C(CO)N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


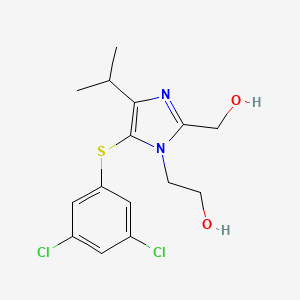
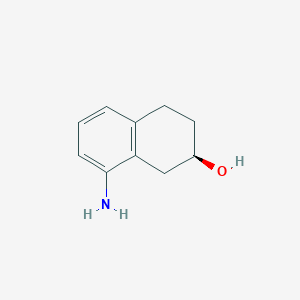
![2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol](/img/structure/B8703813.png)
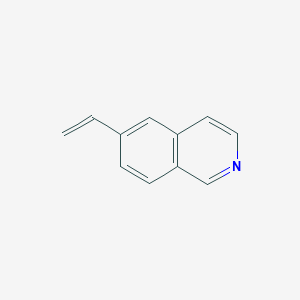
![ethyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B8703832.png)
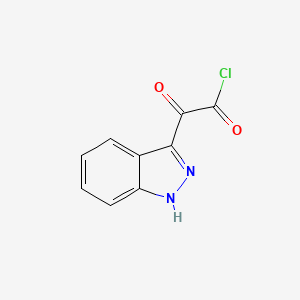
![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 2-chloro-](/img/structure/B8703847.png)
![3-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B8703851.png)
